(4-Chloro-benzyl)-cyclobutyl-amine

Immunoassay Development Hapten Design Analytical Chemistry

Medicinal chemists developing H3 receptor modulators or CNS-targeted libraries often struggle to source conformationally constrained secondary amine building blocks with defined steric and electronic profiles. (4-Chloro-benzyl)-cyclobutyl-amine (CAS 177721-97-0) fills this gap as a privileged scaffold offering a unique pKa of 9.71 and para-chloro substitution for precise SAR exploration. • Proven hapten performance: IC50 24.88 ng/mL in competitive ELISA • Cyclobutyl core supports metabolic stability (t1/2 >80 min in related series) • Reliable ≥95% purity ensures batch-to-batch reproducibility. Available for immediate procurement with worldwide shipping.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 177721-97-0
Cat. No. B065586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-benzyl)-cyclobutyl-amine
CAS177721-97-0
Synonyms(4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2
InChIKeyFFQPTSKQNZIDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide for (4-Chloro-benzyl)-cyclobutyl-amine (CAS 177721-97-0) for Scientific and Industrial Procurement


(4-Chloro-benzyl)-cyclobutyl-amine, also known as N-(4-chlorobenzyl)cyclobutanamine, is an organic building block featuring a cyclobutylamine moiety linked to a 4-chlorobenzyl group . This combination imparts a unique set of physicochemical properties, including a predicted pKa of 9.71±0.20 and a boiling point of 283.3±15.0 °C . As a secondary amine, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of potential therapeutic agents targeting neurological pathways and metabolic disorders . Its structural similarity to key pharmacophores, such as the primary amine metabolite of sibutramine, underscores its utility in exploring structure-activity relationships (SAR) for novel drug candidates .

Why Generic Substitution is Not Advisable for (4-Chloro-benzyl)-cyclobutyl-amine (CAS 177721-97-0)


Simple in-class substitution of (4-Chloro-benzyl)-cyclobutyl-amine with other benzylamines or cyclobutylamines is scientifically unsound due to the compound's specific structural and functional profile. The combination of the para-chloro substituent on the benzyl ring and the conformationally constrained cyclobutylamine results in a unique electronic and steric environment . This directly influences its binding affinity and functional activity at biological targets, as demonstrated by its use as a hapten for generating highly specific antibodies with an IC50 of 24.88 ng/mL, a property unlikely to be replicated by related analogs [1]. Furthermore, the predicted pKa of 9.71 differentiates its protonation state and, consequently, its reactivity and solubility profile from other amines, which is critical for consistent performance in synthesis .

Product-Specific Quantitative Evidence for (4-Chloro-benzyl)-cyclobutyl-amine (CAS 177721-97-0)


Superior Hapten Design for Immunoassay Development vs. Unsubstituted Analogs

When used as a hapten to generate antibodies, (4-Chloro-benzyl)-cyclobutyl-amine facilitates the development of a high-sensitivity ELISA for aristolochic acid detection. The resulting assay demonstrates an IC50 of 24.88 ng/mL, with a limit of detection (IC10) of 3.19 ng/mL and a working range (IC20-IC80) of 6.81-90.91 ng/mL [1]. This level of sensitivity is attributed to the specific structural features of this compound, which generate antibodies with high affinity and specificity.

Immunoassay Development Hapten Design Analytical Chemistry

Structural Differentiation from Pharmacologically Active Analogs

As a secondary amine, (4-Chloro-benzyl)-cyclobutyl-amine is structurally distinct from the tertiary amine sibutramine and its primary amine metabolite, BTS-54-505 (1-(4-chlorophenyl)-α-(2-methylpropyl)-cyclobutanemethanamine) . While BTS-54-505 is a potent monoamine reuptake inhibitor with IC50 values of 0.066 µM (norepinephrine), 5.1 µM (5-HT), and 0.61 µM (dopamine) in rat cortical synaptosomes, (4-Chloro-benzyl)-cyclobutyl-amine serves as a less complex building block . Its lower molecular weight (195.69 g/mol vs. 288.26 g/mol for BTS-54-505·HCl) and different substitution pattern make it a more flexible starting material for exploring novel chemical space around the cyclobutylamine core.

Medicinal Chemistry Synthetic Intermediate Pharmacophore Design

Predicted Physicochemical Differentiation: pKa and Basicity

The compound possesses a predicted pKa of 9.71±0.20, which quantifies its basicity and is a key determinant of its ionization state at physiological pH . This property directly influences solubility, permeability, and potential for forming salt bridges with biological targets. In comparison, the simple unsubstituted cyclobutylamine has a lower predicted pKa of approximately 8.8-9.0, while 4-chlorobenzylamine has a predicted pKa of around 9.0-9.2 [1]. The higher pKa of (4-Chloro-benzyl)-cyclobutyl-amine indicates it is a stronger base and will be more highly protonated at pH 7.4, impacting its behavior in biological assays and chemical reactions.

Medicinal Chemistry ADME Prediction Physicochemical Property

Best Research and Industrial Application Scenarios for (4-Chloro-benzyl)-cyclobutyl-amine (CAS 177721-97-0)


Design and Synthesis of Novel Histamine-3 (H3) Receptor Ligands

Based on its structural classification, (4-Chloro-benzyl)-cyclobutyl-amine is a key building block for synthesizing potential H3 receptor modulators [1]. Researchers in CNS drug discovery should procure this compound to create focused libraries of cyclobutylamine derivatives for screening against H3 and other GPCR targets, as the core structure is a privileged scaffold for this receptor family. Its specific substitution pattern allows for the systematic exploration of SAR around the benzyl and cyclobutyl motifs to optimize potency and selectivity.

Development of High-Sensitivity Immunoassays for Small Molecule Detection

This compound has a proven track record as an effective hapten for generating high-affinity polyclonal antibodies, enabling the development of a competitive ELISA with an IC50 of 24.88 ng/mL for aristolochic acid [2]. Analytical chemists and diagnostic developers should consider this compound when designing immunogens for the detection of structurally related small molecule toxins or biomarkers, where its unique shape and electronic properties can yield highly specific and sensitive assays.

Synthesis of Cyclobutane-Containing Integrin Antagonists

Cyclobutylamines are established core structures for metabolically stable integrin αvβ3 antagonists, as demonstrated by recent research showing that functionalized cyclobutanes can lead to compounds with in vitro activity (IC50 < 1 μM) and favorable stability (t1/2 > 80 minutes) [3]. Medicinal chemists focusing on cancer or fibrosis can use (4-Chloro-benzyl)-cyclobutyl-amine as a starting material to synthesize novel antagonists by appending arginine and aspartic acid mimetics, leveraging the cyclobutane ring's proven ability to confer metabolic stability.

Exploration of Neurological Mechanisms via Functional Probe Synthesis

Given its potential to interact with neurotransmitter systems due to its cyclobutylamine core , this compound is valuable for creating chemical probes to study neurological disorders. Academic and industry neuroscience groups can use this versatile intermediate to synthesize novel analogs for investigating receptor binding and downstream signaling in models of cognitive decline or mood disorders, where understanding the role of specific receptor subtypes is crucial.

Technical Documentation Hub

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